molecular formula C21H24ClNO3 B12292123 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

Cat. No.: B12292123
M. Wt: 379.9 g/mol
InChI Key: HVRLZEKDTUEKQH-XSMCKFOXSA-N
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Description

2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride is a complex organic compound with the molecular formula C21H18ClD6NO3. . It is a deuterated form of Olopatadine, which is commonly used as an antihistamine for the treatment of allergic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves multiple steps. The key steps include the formation of the benzocThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Studied for its antihistamine properties and potential therapeutic applications in treating allergic conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride involves its interaction with histamine receptors. The compound acts as an antagonist at the H1 histamine receptor, blocking the effects of histamine and thereby reducing allergic symptoms. The molecular targets include the H1 receptor, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzocbenzoxepin-2-yl]acetic acid;hydrochloride lies in its deuterated structure, which can provide enhanced stability and reduced metabolic degradation compared to its non-deuterated counterpart .

Properties

Molecular Formula

C21H24ClNO3

Molecular Weight

379.9 g/mol

IUPAC Name

2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3,2D3;

InChI Key

HVRLZEKDTUEKQH-XSMCKFOXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl

Origin of Product

United States

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